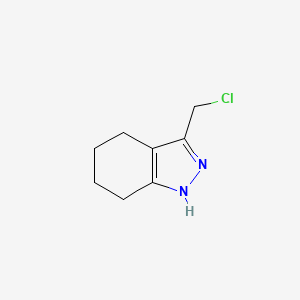

3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole

Description

Historical Context and Development of Indazole Research

Indazole chemistry originated in the late 19th century with Emil Fischer’s pioneering work on heterocyclic compounds. In 1883, Fischer first synthesized indazole via thermal cyclization of ortho-hydrazine cinnamic acid, establishing foundational methods for aromatic heterocycle synthesis. The Fischer indole synthesis, developed concurrently, became a cornerstone for generating indole and indazole derivatives through acid-catalyzed cyclization of phenylhydrazines.

The mid-20th century saw advancements in indazole functionalization, particularly through the Davis-Beirut reaction. This method, which utilizes o-nitrobenzaldehyde derivatives and alcohols under basic conditions, enabled efficient synthesis of 3-alkoxy-2H-indazoles. The Cadogan cyclization further expanded synthetic access to 2H-indazoles via nitro group reduction and intramolecular cyclization. These breakthroughs catalyzed pharmaceutical interest, exemplified by the development of benzydamine—a 1H-indazole derivative with anti-inflammatory properties.

Significance of Tetrahydroindazole Structures in Heterocyclic Chemistry

Tetrahydroindazoles, such as 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole, occupy a critical niche due to their partially saturated bicyclic framework. This structure combines aromatic stability (from the indazole moiety) with conformational flexibility (from the tetrahydro ring), enhancing binding interactions in medicinal chemistry applications. For example, tetrahydroindazole cores are integral to kinase inhibitors targeting HSP90 and SOS1, as demonstrated by recent anticancer agents.

The saturated cyclohexane ring reduces planarity, modulating electronic properties and solubility. This is exemplified by 4,5,6,7-tetrahydroindazole derivatives exhibiting improved bioavailability compared to fully aromatic analogs in pharmacokinetic studies.

Tautomeric Forms: 1H-, 2H-, and 3H-Indazoles

Indazole exists in three tautomeric forms (Figure 1):

- 1H-indazole : Protonation at N1, thermodynamically favored due to aromatic stabilization.

- 2H-indazole : Protonation at N2, less stable but accessible via Davis-Beirut reactions.

- 3H-indazole : Rare, observed only in highly substituted derivatives under specific conditions.

For 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole, the 1H tautomer predominates. The chloromethyl group at C3 and tetrahydro ring constrain resonance stabilization, locking the proton at N1. Experimental pKa studies on indazole analogs show that electron-withdrawing substituents (e.g., Cl) increase N1 acidity, further stabilizing the 1H form.

Table 1 : Tautomeric Stability of Indazole Derivatives

| Substituent | Predominant Tautomer | ΔG (kcal/mol) |

|---|---|---|

| None | 1H | 0.0 |

| 3-NO₂ | 1H | -2.1 |

| 3-CH₂Cl | 1H | -1.8 |

| 3-OCH₃ | 2H | +0.7 |

General Properties of Chloromethyl-Substituted Heterocycles

The chloromethyl group (–CH₂Cl) introduces unique reactivity into heterocyclic systems:

- Electrophilic character : The C–Cl bond polarizes, making the methylene carbon susceptible to nucleophilic attack (SN2 mechanisms).

- Steric effects : The –CH₂Cl group increases molecular volume, influencing crystal packing and solubility (logP +0.4 vs. unsubstituted indazole).

- Electronic modulation : Chlorine’s inductive effect reduces electron density at N1, increasing acidity (pKa ~1.5 vs. ~1.04 for unsubstituted indazole).

In 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole, these properties enable diverse transformations:

- Nucleophilic substitution : –CH₂Cl reacts with amines, alcohols, or thiols to form secondary derivatives.

- Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) at the chloromethyl site.

- Polymerization : Radical-initiated chain growth for functional materials.

Recent studies highlight applications in drug discovery, where the chloromethyl group serves as a synthetic handle for prodrug development. For instance, substitution with morpholine groups enhanced blood-brain barrier penetration in CNS-targeted indazole derivatives.

Propriétés

IUPAC Name |

3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c9-5-8-6-3-1-2-4-7(6)10-11-8/h1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUSJORKMODRCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Alkylation of 4,5,6,7-tetrahydro-1H-indazole with Chloromethylating Agents

One direct approach involves the alkylation of 4,5,6,7-tetrahydro-1H-indazole at the 3-position with chloromethyl halides or equivalents. This method uses the nucleophilicity of the indazole nitrogen and carbon centers to introduce the chloromethyl group.

-

$$

\text{4,5,6,7-tetrahydro-1H-indazole} + \text{ClCH}_2\text{X} \xrightarrow{\text{base or catalyst}} \text{this compound}

$$ -

- The reaction is typically carried out under basic conditions to deprotonate the indazole and facilitate nucleophilic attack.

- Chloromethylating agents such as chloromethyl chloride or chloromethyl methyl ether can be used.

- The reaction conditions must be controlled to avoid over-alkylation or side reactions.

-

- Straightforward and direct introduction of the chloromethyl group.

- Can be performed on commercially available tetrahydroindazole.

-

- Requires careful control to avoid multiple substitutions.

- Chloromethylating agents can be hazardous and require careful handling.

Cyclization of Hydrazine with Chloromethyl-Substituted Cyclohexanone Derivatives

Another synthetic route involves preparing chloromethyl-substituted cyclohexanone derivatives followed by cyclization with hydrazine or hydrazine hydrate to form the tetrahydroindazole ring system.

-

- Multi-substituted cyclohexanone derivatives bearing chloromethyl groups are synthesized via aldol condensation or other carbonyl chemistry.

- Treatment of these chloromethyl cyclohexanones with hydrazine hydrate in methanol under reflux conditions leads to ring closure forming the tetrahydroindazole core with the chloromethyl substituent at the 3-position.

-

- Solvent: Methanol

- Reflux temperature

- Use of hydrazine hydrate (2.1 equivalents)

- Acidic or neutral medium

-

- Allows for structural diversity by varying cyclohexanone substituents.

- Moderate yields with relatively simple work-up.

-

- Requires preparation of chloromethylated cyclohexanone precursors.

- Possible competing side reactions during cyclization.

Halogenation of 3-Methyl-4,5,6,7-tetrahydro-1H-indazole

Selective halogenation of the methyl group at the 3-position of 4,5,6,7-tetrahydro-1H-indazole is another method to obtain the chloromethyl derivative.

-

- Starting from 3-methyl-4,5,6,7-tetrahydro-1H-indazole, chlorination reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) can be used to selectively convert the methyl group to chloromethyl.

-

- Reaction conditions must be optimized to avoid over-chlorination or ring chlorination.

- Radical or electrophilic chlorination mechanisms may be involved.

-

- Uses readily available methyl-substituted starting materials.

- Potentially high selectivity with proper conditions.

-

- Requires careful control of reaction parameters.

- Possible formation of side products.

Comparative Data Table of Preparation Methods

| Method Number | Synthetic Route Description | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| 1 | Alkylation of tetrahydroindazole with chloromethyl halide | Base, chloromethyl chloride, mild heating | Moderate | Direct chloromethyl introduction | Requires hazardous reagents |

| 2 | Cyclization of chloromethyl cyclohexanone with hydrazine | Hydrazine hydrate, MeOH, reflux, acidic medium | ~65 | Structural diversity, moderate yields | Precursor synthesis needed |

| 3 | Halogenation of 3-methyl tetrahydroindazole | NCS or SO2Cl2, controlled temperature | Variable | Uses methyl starting material | Selectivity challenges |

Research Findings and Optimization Notes

The cyclization method (Method 2) has been demonstrated to provide reproducible yields (~65%) and allows for the incorporation of various substituents on the cyclohexanone ring, enabling further functionalization.

Alkylation methods (Method 1) require careful stoichiometric control and choice of base to avoid polyalkylation or N-alkylation side products. Use of phase-transfer catalysts can improve selectivity.

Halogenation (Method 3) is less commonly reported for this specific compound but is a viable route when 3-methyl derivatives are accessible. Radical scavengers and low temperatures improve selectivity.

Spectroscopic characterization (NMR, IR, HRMS) confirms the structure of the product in all methods, with key signals corresponding to the chloromethyl group and tetrahydroindazole ring.

Analyse Des Réactions Chimiques

Types of Reactions:

-

Substitution Reactions:

- The chloromethyl group in 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides, leading to the formation of various substituted indazole derivatives.

-

Oxidation and Reduction Reactions:

- The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives. These reactions are typically carried out using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed:

- Substituted indazole derivatives with various functional groups depending on the nucleophile used.

- Oxidized or reduced forms of the original compound, which can be further functionalized for specific applications.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects. Its derivatives have shown promise in various biological activities:

- Anti-inflammatory Activity : A series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids were synthesized and evaluated for anti-inflammatory properties. The most active compound exhibited an ED50 value of 3.5 mg/kg in carrageenan edema tests .

- Cancer Research : Indazole derivatives have been identified as potent inhibitors against cancer cell lines. For instance, certain derivatives demonstrated IC50 values in the nanomolar range against leukemia cells . These compounds target specific kinases involved in cancer progression.

| Compound | Target | IC50 Value (μM) | Notes |

|---|---|---|---|

| 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | Inflammation | 3.5 mg/kg | High anti-inflammatory activity |

| Compound 89 | Bcr-Abl WT | 0.014 | Comparable potency to Imatinib |

| Compound 93 | HL60 Cell Line | 8.3 nM | Most potent inhibitor |

Organic Synthesis

3-(Chloromethyl)-4,5,6,7-tetrahydro-1H-indazole serves as a key intermediate in the synthesis of complex organic molecules. The chloromethyl group allows for straightforward transformations into various fine chemicals and pharmaceuticals.

- Synthesis Methods : The chloromethylation process has been well documented. For example, treating aromatic hydrocarbons with chlorosulfonic acid and dimethoxymethane yields high conversions to chloromethyl derivatives .

Biological Research

The compound's interactions with biological targets have been extensively studied:

- Enzyme Inhibition : Research indicates that indazole derivatives can inhibit enzymes critical for disease pathways. For instance, some compounds have shown significant inhibitory activity against Trypanosoma brucei's essential enzyme Trypanothione synthetase .

| Biological Target | Compound | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Trypanothione synthetase | Indazole Derivative | Not specified | Essential for parasite survival |

| Kinases (CHK1, CDK2) | Compound 91 | <4.1 nM | Selective inhibition |

Case Study 1: Anti-inflammatory Activity

A novel series of indazole derivatives was synthesized to evaluate their anti-inflammatory properties. The study highlighted that specific structural modifications significantly enhanced biological activity.

Case Study 2: Cancer Therapeutics

Another study focused on the synthesis of indazole derivatives as inhibitors of Bcr-Abl kinase in leukemia cells. The results indicated that certain compounds could effectively inhibit both wild-type and mutant forms of the kinase.

Mécanisme D'action

Molecular Targets and Pathways:

- The mechanism of action of 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole largely depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to irreversible inhibition.

Pathways Involved:

Enzyme Inhibition: By forming covalent bonds with active site residues, the compound can inhibit enzyme activity, affecting metabolic pathways.

Signal Transduction: It may interfere with signaling pathways by binding to receptors or other signaling molecules, altering cellular responses.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Halogen-Substituted Derivatives

3-Chloro-4,5,6,7-tetrahydro-1H-indazole

- Structure : Chlorine substituent at the 3-position instead of chloromethyl.

- Synthesis : Prepared via microwave irradiation of 4,5,6,7-tetrahydro-1H-indazol-3-one in phosphorus trichloride, achieving a 96% yield .

- Properties : Higher thermal stability (m.p. 157°C) compared to the chloromethyl analog, likely due to reduced steric hindrance .

- Applications : Intermediate for ethyl acetates (e.g., 125B ), used in further functionalization .

3-Bromo-4,5,6,7-tetrahydro-1H-indazole

- Structure : Bromine replaces chlorine at the 3-position.

- Impact: Increased molecular weight (254.1 g/mol vs.

3-Iodo Derivatives

Trifluoromethyl-Substituted Analogs

3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

- Structure : CF₃ group at the 3-position.

- Properties : Higher melting point (121.9°C) and molecular weight (190.17 g/mol) compared to the chloromethyl compound. HRMS data confirm stability under analytical conditions .

- Applications : Demonstrated activity in glutamate receptor binding (e.g., complexation with Rat GluA2 receptor at 1.5Å resolution) .

Nitrophenyl- and Fluorophenyl-Substituted Derivatives

- Examples :

- 1-(4-Nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole (CAS 353457-70-2).

- 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (CAS 160850-80-6).

- Impact: Electron-withdrawing groups (NO₂, F) enhance binding to biological targets (e.g., enzymes, receptors) by modulating electronic density .

Alkyl- and Cycloalkyl-Substituted Variants

3-Methyl and 3-Propyl Derivatives

- Example : 1-Methyl-4-propylpyrazole.

- Impact : Alkyl chains improve lipophilicity, enhancing membrane permeability. Methyl groups on nitrogen reduce inhibitory potency in alcohol dehydrogenase assays compared to unsubstituted analogs .

Cyclic Analogs

- Example : 4,5,6,7-Tetrahydro-1H-indazole (unsubstituted core).

- Applications : Serves as a scaffold for metal coordination complexes (e.g., Cu(II), Co(II), Ag(I)), which exhibit antimicrobial and antioxidant activities .

Activité Biologique

3-(Chloromethyl)-4,5,6,7-tetrahydro-1H-indazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

- Molecular Formula : CHClN

- SMILES : C1CCC2=C(C1)C(=NN2)CCl

- InChI : InChI=1S/C8H11ClN2/c9-5-8-6-3-1-2-4-7(6)10-11-8/h1-5H2,(H,10,11)

The compound features a tetrahydroindazole core with a chloromethyl substituent, which is critical for its biological activity.

Antitumor Activity

Research has indicated that indazole derivatives exhibit promising antitumor properties. For instance, compounds structurally related to this compound have been evaluated for their inhibitory effects on various cancer cell lines. A notable study reported that certain indazole derivatives demonstrated single-digit nanomolar inhibition of Polo-like kinase 4 (PLK4), a crucial target in cancer therapy .

Table 1: Antitumor Activity of Indazole Derivatives

Anti-inflammatory Properties

Indazole derivatives have also been studied for their anti-inflammatory effects. A series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole carboxylic acids were synthesized and evaluated for anti-inflammatory activity using the carrageenan edema test. The most active compound exhibited an ED value of 3.5 mg/kg, indicating significant anti-inflammatory potential .

Table 2: Anti-inflammatory Activity of Indazole Derivatives

The biological activity of this compound and its derivatives can be attributed to their ability to interact with specific molecular targets:

- Kinase Inhibition : The compound has shown potential as an ATP competitive inhibitor of various kinases involved in cancer progression.

- Cellular Signaling Modulation : Indazoles can modulate signaling pathways critical for cell proliferation and survival.

Study on Antileishmanial Activity

A recent investigation highlighted the antileishmanial potential of indazole derivatives through MTT assays. One compound demonstrated promising growth inhibition against Leishmania major, with molecular docking studies revealing stable binding interactions with the trypanothione reductase enzyme .

Table 3: Antileishmanial Activity

Q & A

Q. What are the common synthetic routes for 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole, and how can reaction conditions be optimized?

The synthesis typically involves reductive cyclization or transition metal-catalyzed reactions. For example, derivatives of tetrahydroindazoles are synthesized by modifying reaction parameters such as heating duration (e.g., 7 hours at 70°C for ethyl 3-(4-amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)-benzoate) . Starting materials like 4,5,6,7-tetrahydro-4-oxo-1H-indazole can be functionalized at the 3-position with chloromethyl groups via nucleophilic substitution or alkylation. Optimization includes adjusting solvent polarity, temperature, and catalyst loading to improve yield and purity.

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Key techniques include:

- High-Resolution Mass Spectrometry (HRMS): Used to confirm molecular weight and fragmentation patterns (e.g., HRMS for trifluoromethyl derivatives ).

- X-ray Crystallography: Determines solid-state structure, as demonstrated for ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole derivatives .

- NMR Spectroscopy: ¹H and ¹³C NMR identify substituents and ring conformation.

- HPLC/GC-MS: Ensures purity and monitors reaction progress .

Q. What stability considerations are critical during storage and handling?

The compound is sensitive to moisture and light, as indicated by its storage recommendations (room temperature, desiccated) . Stability studies under varying pH and temperature conditions are essential, particularly for derivatives intended for biological assays. For example, analogs like 6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid require controlled humidity to prevent hydrolysis .

Advanced Research Questions

Q. How is this compound utilized in developing enzyme inhibitors, and what structural modifications enhance activity?

The compound serves as a scaffold for inhibitors targeting enzymes like dihydroorotate dehydrogenase (DHODH). Substitutions at the 3-position (e.g., chloromethyl) improve binding affinity, while alkyl or aryl groups at the 4-position modulate selectivity. For instance, ethyl 3-(4-amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)-benzoate showed potent anti-tumor effects via DHODH inhibition . Computational docking and mutagenesis studies guide rational design .

Q. How can adsorption behavior and corrosion inhibition mechanisms be analyzed for this compound?

Weight loss measurements (e.g., in 1M HCl) and electrochemical impedance spectroscopy (EIS) quantify corrosion inhibition efficiency. Adsorption follows the Langmuir isotherm, indicating monolayer formation on metal surfaces . Density Functional Theory (DFT) calculates electron donation capacity (e.g., via HOMO-LUMO gaps), while Monte Carlo simulations model inhibitor-metal interactions .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Strategies include:

- Reproducing experiments with standardized protocols (e.g., consistent inhibitor concentrations ).

- Cross-validating results using orthogonal assays (e.g., enzymatic vs. cellular assays).

- Purity verification via HPLC and elemental analysis .

Q. What computational methods predict the compound’s reactivity and regioselectivity in derivatization?

- Conceptual DFT (CDFT): Calculates Fukui indices to identify nucleophilic/electrophilic sites .

- Molecular Dynamics (MD): Simulates solvent effects on reaction pathways (e.g., chloromethyl group reactivity in polar aprotic solvents) .

- QSPR Models: Correlate substituent electronic parameters (σ, π) with biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.